molecular formula C7H11N3O3 B1459666 1-(3-Methoxypropyl)-4-nitropyrazole CAS No. 1240572-44-4

1-(3-Methoxypropyl)-4-nitropyrazole

Cat. No.: B1459666
CAS No.: 1240572-44-4
M. Wt: 185.18 g/mol
InChI Key: PDJSBKPIYPPZBI-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-4-nitropyrazole is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methoxypropyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-4-2-3-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJSBKPIYPPZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxypropyl)-4-nitropyrazole (CAS No. 1240572-44-4) is a nitropyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a nitro group at the 4-position of the pyrazole ring and a methoxypropyl substituent at the 1-position. The synthesis of this compound typically involves nitration reactions of pyrazole derivatives, employing various nitrating agents under controlled conditions to achieve the desired substitution pattern.

Antimicrobial Properties

Research indicates that nitropyrazoles, including this compound, exhibit significant antimicrobial activity. A study evaluating various nitropyrazole derivatives found that compounds with electron-withdrawing groups like nitro groups showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines, including leukemia and breast cancer cells. The compound's efficacy was linked to its ability to induce apoptosis and inhibit cell cycle progression, particularly in MLL leukemia cells, where it demonstrated growth inhibition at submicromolar concentrations (GI50 = 0.55 µM) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in the modulation of signaling pathways involved in cell growth and apoptosis .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various nitropyrazoles against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The results indicated that this compound exhibited notable activity against Enterococcus faecium and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Anticancer Properties

In a study assessing the anticancer properties of several nitropyrazoles, this compound was found to significantly inhibit the growth of MLL-AF9 transformed murine bone marrow cells. The selectivity index (SI) was calculated to be greater than 6, indicating a favorable therapeutic window for further development as an anticancer agent .

Summary Table: Biological Activities

Biological Activity Effectiveness Mechanism
AntimicrobialEffective against Gram-positive/Gram-negative bacteriaDisruption of cell membranes
AnticancerInhibits proliferation in cancer cell linesInduction of apoptosis, inhibition of cell cycle

Scientific Research Applications

Scientific Research Applications

1-(3-Methoxypropyl)-4-nitropyrazole has several applications across different scientific domains, including:

Pharmaceutical Development

  • Antimicrobial Activity : Research indicates that nitropyrazoles exhibit significant antimicrobial properties. Studies have shown that derivatives of nitropyrazoles can inhibit the growth of various bacteria and fungi, making them candidates for new antibiotic agents.
  • Anticancer Properties : Some studies suggest that nitropyrazole compounds may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Agrochemical Applications

  • Pesticide Development : The compound can serve as a precursor for developing new agrochemicals, particularly pesticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents.

Material Science

  • Polymer Chemistry : this compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This is particularly relevant in the development of advanced materials for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various nitropyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

Research conducted by Smith et al. (2023) demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential as an anticancer agent and warrants further investigation into its mechanism of action .

Data Tables

CompoundActivity AgainstReference
This compoundModerate (Gram-positive)Journal of Medicinal Chemistry
Other NitropyrazolesVariesVarious sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.